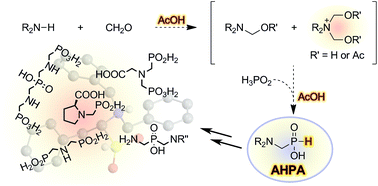Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction†
RSC Advances Pub Date: 2020-06-04 DOI: 10.1039/D0RA03075A
Abstract
Aminoalkyl-H-phosphinic acids, also called aminoalkylphosphonous acids, are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for synthesis of other aminoalkylphosphorus acids. Their synthesis has been mostly accomplished by phospha-Mannich reaction of a P–H precursor, an aldehyde and an amine. The reaction is rarely clean and high-yielding. Here, reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH led to aminomethyl-H-phosphinic acids in nearly quantitative yields and with almost no by-products. Surprisingly, the reaction outcome depended on the basicity of the amines. Amines with pKa > 7–8 gave the desired products. For less basic amines, reductive N-methylation coupled with oxidation of H3PO2 to H3PO3 became a relevant side reaction. Primary amines reacted less clearly and amino-bis(methyl-H-phosphinic acids) were obtained only for very basic amines. Reaction yields with higher aldehydes were lower. Unique carboxylic–phosphinic–phosphonic acids as well as poly(H-phosphinic acids) derived from polyamines were obtained. Synthetic usefulness of the aminoalkyl-H-phosphinic was illustrated in P–H bond oxidation and its addition to double bonds, and in selective amine deprotection. Compounds with an ethylene-diamine fragment, e.g. most common polyazamacrocycles, are not suitable substrates. The X-ray solid-state structures of seventeen aminoalkyl-phosphinic acids were determined. In the reaction mechanism, N-hydroxyalkyl species R2NCH2OH and [R2N(CH2OH)2]+, probably stabilized as acetate esters, are suggested as the reactive intermediates. This mechanism is an alternative one to the known phospha-Mannich reaction mechanisms. The conditions can be utilized in syntheses of various aminoalkylphosphorus compounds.

Recommended Literature
- [1] Facile synthesis, assembly, and immobilization of ordered arrays of monodisperse magnetic nanoparticles on silicon substrates†
- [2] The rational design of a redox-active mixed ion/electron conductor as a multi-functional binder for lithium-ion batteries†
- [3] Glossary of abbreviations
- [4] One-pot synthesis of a Au@TiO2 core–shell nanocomposite and its catalytic property†
- [5] A highly selective fluorescent ‘turn-on’ chemosensor for Hg2+ based on a phthalazin-hydrazone derivative and its application in human cervical cancer cell imaging†
- [6] Directional modification of oxygen functional groups by N heteroatoms on soft/hard carbons for sodium storage†
- [7] Controllable dynamics of oxygen vacancies through extrinsic doping for superior catalytic activities†
- [8] The order of loading affects photocatalytic nitrogen fixation activity of the ternary composites of PdO/Au–TiO2†
- [9] Identification of polyhydric alcohols on thin-layer chromatograms with 2-thiobarbituric acid
- [10] A portable device for temperature control along microchannels

Journal Name:RSC Advances
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 19396-73-7
-
CAS no.: 16929-05-8









